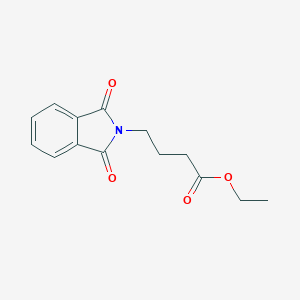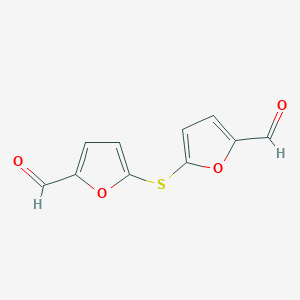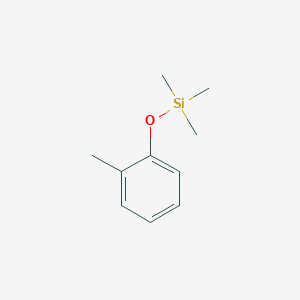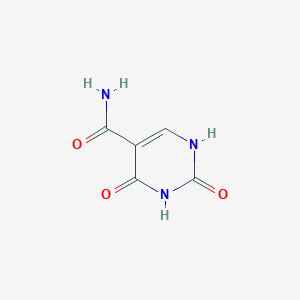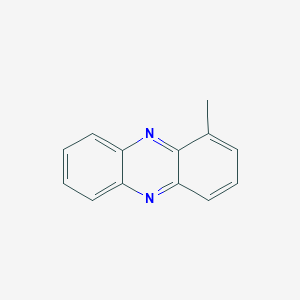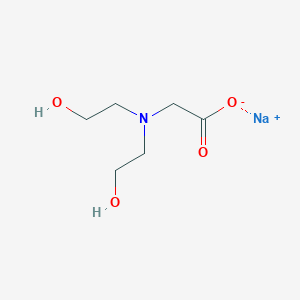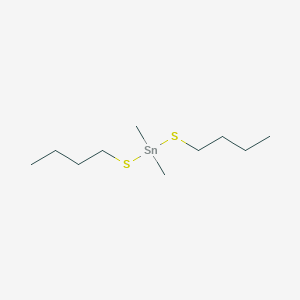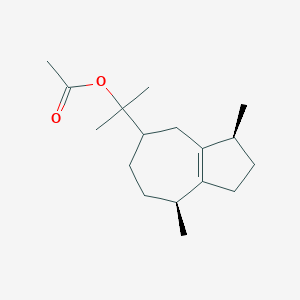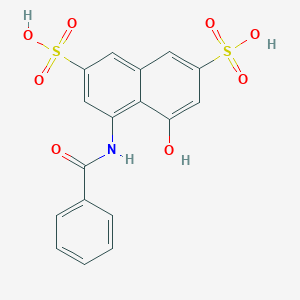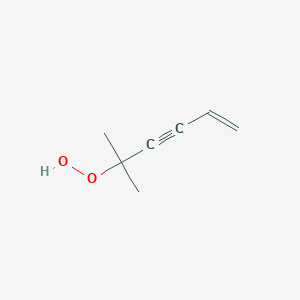
Dimethylvinylethynylhydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylvinylethynylhydroperoxide (DMVE-HP) is an organic peroxide compound that has been widely used in scientific research. It is a highly reactive compound that is known for its ability to initiate radical reactions. DMVE-HP is a colorless liquid that is soluble in most organic solvents.
Mecanismo De Acción
Dimethylvinylethynylhydroperoxide is a highly reactive compound that can initiate radical reactions. It reacts with other compounds by abstracting a hydrogen atom from a carbon atom, forming a carbon-centered radical. This radical can then react with other molecules to form new compounds. The mechanism of action of Dimethylvinylethynylhydroperoxide is similar to other organic peroxides such as benzoyl peroxide and tert-butyl hydroperoxide.
Biochemical and Physiological Effects:
Dimethylvinylethynylhydroperoxide is a highly reactive compound that can cause damage to living cells. It has been shown to induce oxidative stress and DNA damage in cells. Dimethylvinylethynylhydroperoxide can also cause lipid peroxidation and protein oxidation. These effects are likely due to the ability of Dimethylvinylethynylhydroperoxide to generate reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethylvinylethynylhydroperoxide is a highly reactive compound that has several advantages for lab experiments. It is a powerful radical initiator that can be used to initiate polymerization reactions and synthesize organic compounds. Dimethylvinylethynylhydroperoxide is also relatively stable and easy to handle. However, Dimethylvinylethynylhydroperoxide is a hazardous compound that can cause damage to living cells. It should be handled with care and used only in a well-ventilated laboratory with appropriate safety measures in place.
Direcciones Futuras
There are several future directions for the use of Dimethylvinylethynylhydroperoxide in scientific research. One area of interest is the development of new polymerization reactions using Dimethylvinylethynylhydroperoxide as a radical initiator. Another area of interest is the use of Dimethylvinylethynylhydroperoxide in the synthesis of functionalized surfaces and in the modification of polymers. Additionally, Dimethylvinylethynylhydroperoxide could be used in the development of new materials with unique properties. Finally, the biological effects of Dimethylvinylethynylhydroperoxide on living cells could be further investigated to better understand its mechanism of action and potential applications in medicine.
Métodos De Síntesis
Dimethylvinylethynylhydroperoxide can be synthesized through the reaction between dimethylvinylcarbinol and hydrogen peroxide. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The yield of Dimethylvinylethynylhydroperoxide can be improved by using high purity reactants and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Dimethylvinylethynylhydroperoxide has been widely used in scientific research as a radical initiator. It is commonly used in polymerization reactions to initiate the formation of polymers. Dimethylvinylethynylhydroperoxide has also been used in the synthesis of various organic compounds such as ketones, aldehydes, and esters. Additionally, Dimethylvinylethynylhydroperoxide has been used in the preparation of functionalized surfaces and in the modification of polymers.
Propiedades
Número CAS |
14906-26-4 |
|---|---|
Nombre del producto |
Dimethylvinylethynylhydroperoxide |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
5-hydroperoxy-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C7H10O2/c1-4-5-6-7(2,3)9-8/h4,8H,1H2,2-3H3 |
Clave InChI |
YJJTXEIQRNJFQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=C)OO |
SMILES canónico |
CC(C)(C#CC=C)OO |
Sinónimos |
Dimethylvinylethynylhydroperoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



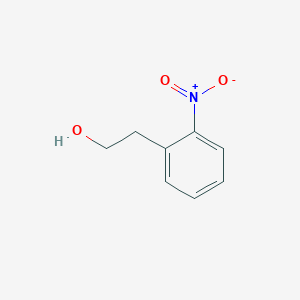

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
